

# Hdac6-IN-26 chemical structure and properties

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## Compound of Interest

Compound Name: Hdac6-IN-26

Cat. No.: B12376274

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## An In-depth Technical Guide to Hdac6-IN-26

This guide provides a comprehensive overview of the chemical structure, properties, and biological context of **Hdac6-IN-26**, a potent inhibitor of Histone Deacetylase 6 (HDAC6). The information is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical and Physical Properties

**Hdac6-IN-26** (also referred to as compound 23 in some literature) is a small molecule compound designed for research purposes. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	2991427-19-9	[1]
Molecular Formula	C <sub>13</sub> H <sub>12</sub> N <sub>8</sub> O	[1]
Molecular Weight	296.29 g/mol	[1]
Appearance	Solid, White to off-white	[1]
SMILES String	<chem>O=C(C1=CN=C(CN2N=NC(C3=CC=CC=N3)=N2)C=C1)NN</chem>	[1]

## Solubility and Storage

Proper handling and storage are critical for maintaining the stability and activity of **Hdac6-IN-26**.

Solubility: The compound exhibits good solubility in Dimethyl sulfoxide (DMSO).

Solvent	Concentration	Notes
DMSO	100 mg/mL (337.51 mM)	Ultrasonic assistance may be required. Use newly opened DMSO as it is hygroscopic, which can affect solubility.

Storage Recommendations: Stable storage conditions are essential for the long-term viability of the compound.

Form	Storage Temperature	Duration
Powder	-20°C	3 years
Powder	4°C	2 years
In Solvent	-80°C	6 months
In Solvent	-20°C	1 month

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions upon preparation.[\[1\]](#)

## Biological Activity and Mechanism of Action

**Hdac6-IN-26** is a potent inhibitor of HDAC6. To understand its mechanism, it is crucial to first understand the role of its target, HDAC6.

### Overview of HDAC6

HDAC6 is a unique member of the zinc-dependent histone deacetylase family, specifically belonging to Class IIb.[\[2\]](#)[\[3\]](#) Unlike many other HDACs that are primarily located in the nucleus, HDAC6 is predominantly found in the cytoplasm.[\[4\]](#)[\[5\]](#)[\[6\]](#) Its distinct structure, which includes

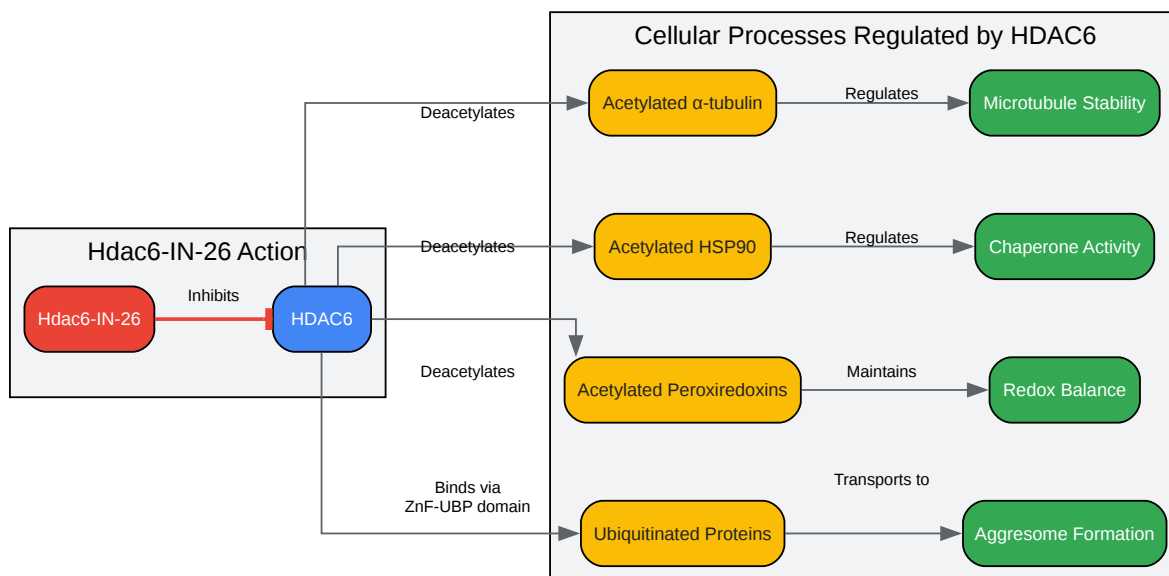
two functional catalytic domains (CD1 and CD2) and a C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBP), allows it to deacetylate non-histone proteins and participate in various cellular pathways.[2][4][7]

Key substrates and functions of HDAC6 include:

- $\alpha$ -tubulin: By deacetylating  $\alpha$ -tubulin, HDAC6 regulates microtubule dynamics, which is crucial for cell motility and intracellular transport.[3][7]
- Heat Shock Protein 90 (HSP90): HDAC6 deacetylates HSP90, modulating its chaperone activity, which is vital for the stability and function of numerous client proteins involved in cell signaling and survival.[3][4]
- Cortactin: Deacetylation of cortactin by HDAC6 influences actin filament dynamics and cell migration.[3]
- Peroxiredoxins (Prx): HDAC6 specifically deacetylates Prx I and Prx II, antioxidant enzymes involved in redox regulation.[3]
- Protein Degradation: Through its ubiquitin-binding domain, HDAC6 plays a critical role in clearing misfolded or damaged proteins. It binds to polyubiquitinated proteins and facilitates their transport along microtubules to form aggresomes, which are then cleared by autophagy. [4][7]

#### Inhibition by **Hdac6-IN-26**

As an HDAC6 inhibitor, **Hdac6-IN-26** blocks the deacetylase activity of the enzyme. This leads to the hyperacetylation of its substrates, disrupting the downstream cellular processes. For instance, inhibition of HDAC6 can lead to hyperacetylation of  $\alpha$ -tubulin, affecting microtubule-dependent processes, and hyperacetylation of HSP90, impacting its chaperone function.



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Figure 1. Key signaling pathways influenced by HDAC6 and its inhibition by **Hdac6-IN-26**.

## Experimental Protocols

The following protocols are based on manufacturer guidelines for the preparation and use of **Hdac6-IN-26**.

### Protocol 1: Preparation of Stock Solutions

This protocol details the preparation of stock solutions at various concentrations. It is crucial to use newly opened DMSO for best results.

Materials:

- **Hdac6-IN-26** powder
- Dimethyl sulfoxide (DMSO), anhydrous

- Precision balance
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Calculate the required mass of **Hdac6-IN-26** based on the desired concentration and volume using the formula:  $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (296.29 g/mol)}$ .
- Accurately weigh the calculated amount of **Hdac6-IN-26** powder.
- Add the appropriate volume of DMSO to the powder.
- Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.
- Once fully dissolved, aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.<sup>[1]</sup>

Stock Solution Concentration Table:

Desired Concentration	Mass for 1 mL	Mass for 5 mL	Mass for 10 mL
1 mM	0.296 mg	1.48 mg	2.96 mg
5 mM	1.48 mg	7.41 mg	14.81 mg
10 mM	2.96 mg	14.81 mg	29.63 mg

Protocol 2: Preparation of Formulation for In Vivo Administration

This protocol provides a method to prepare a 2.5 mg/mL solution of **Hdac6-IN-26** suitable for in vivo studies.<sup>[1]</sup>

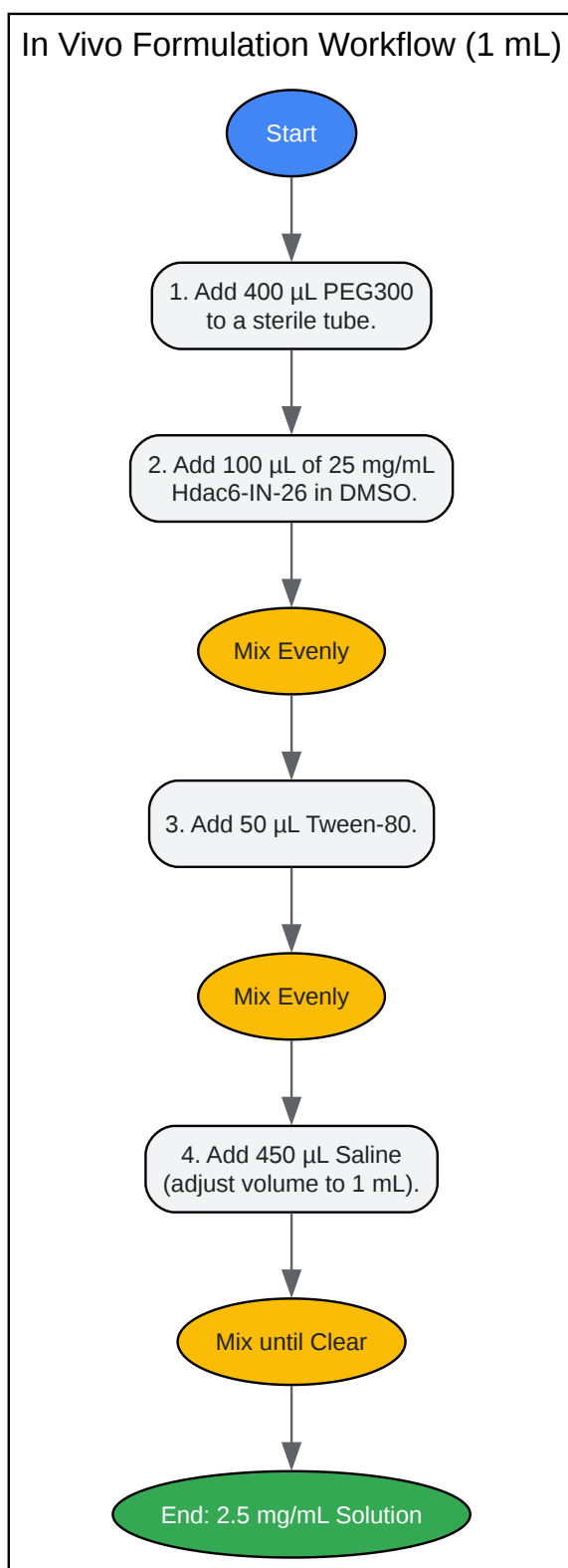
Materials:

- **Hdac6-IN-26** stock solution in DMSO (e.g., 25 mg/mL)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes and syringes

Procedure (for 1 mL of working solution):

- Add 400  $\mu$ L of PEG300 to a sterile tube.
- Add 100  $\mu$ L of a 25.0 mg/mL DMSO stock solution of **Hdac6-IN-26** to the PEG300 and mix thoroughly.
- Add 50  $\mu$ L of Tween-80 to the mixture and mix again until uniform.
- Add 450  $\mu$ L of Saline to bring the total volume to 1 mL.
- Mix the final solution until it is clear. The final concentration will be 2.5 mg/mL.

Note: This formulation is intended for short-term use. If the dosing period exceeds two weeks, the stability of this formulation should be carefully considered.[\[1\]](#)



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Figure 2. Workflow for preparing a 2.5 mg/mL in vivo formulation of **Hdac6-IN-26**.

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